5,7-Dihydroxychromone 7-rutinoside

Descripción general

Descripción

5,7-Dihydroxychromone 7-rutinoside is a compound that has been identified in the plant Mentha longifolia. It is considered to be a product of postmortem processes in the plant, meaning it is formed after the plant material has been subjected to heating. The formation of this compound is associated with the degradation of flavonoids, particularly eriodictyol 7-rutinoside. This discovery was made during investigations that included other Mentha species, confirming the specificity of this postmortem reaction to Mentha longifolia .

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of 5,7-Dihydroxychromone 7-rutinoside, they do provide insight into the synthesis of related chromone compounds. For instance, 5-Hydroxy-2-isopropyl-7-methoxychromone and its analogues were synthesized from 2',4',6'-trihydroxyacetophenone. These compounds, which are structurally related to 5,7-Dihydroxychromone 7-rutinoside, were found to exhibit toxicity to brine shrimp Artemia salina . This suggests that the synthesis of chromone derivatives can be achieved through modification of acetophenone precursors, which may be applicable to the synthesis of 5,7-Dihydroxychromone 7-rutinoside.

Molecular Structure Analysis

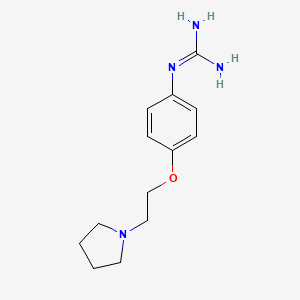

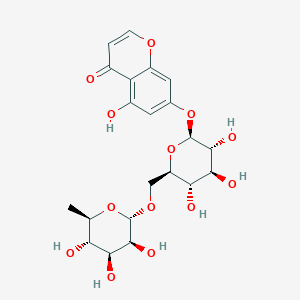

The molecular structure of 5,7-Dihydroxychromone 7-rutinoside is not explicitly detailed in the provided papers. However, the structure can be inferred based on the name of the compound and the general structure of chromones. Chromones are benzopyran derivatives, and the presence of hydroxy groups at the 5 and 7 positions indicates specific sites of substitution on the benzopyran ring. The "7-rutinoside" part of the name suggests that a rutinose sugar moiety is attached at the 7 position, which is a common feature in many flavonoid glycosides .

Chemical Reactions Analysis

The provided papers do not offer detailed chemical reactions specifically for 5,7-Dihydroxychromone 7-rutinoside. However, it is mentioned that the compound is not detected after degradation by horseradish peroxidase, which suggests that it is resistant to this enzyme's activity. In contrast, its precursor, eriodictyol 7-rutinoside, is degraded by up to 50% by the same enzyme . This indicates that the chemical structure of 5,7-Dihydroxychromone 7-rutinoside imparts a certain degree of stability against enzymatic degradation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,7-Dihydroxychromone 7-rutinoside are not described in the provided papers. However, based on the general properties of chromones and glycosides, it can be hypothesized that the compound is likely to be polar due to the presence of hydroxy groups and a sugar moiety. This polarity would influence its solubility in various solvents, potentially making it more soluble in polar solvents like water and less soluble in nonpolar solvents. The presence of the sugar component may also affect its melting point, boiling point, and overall stability .

Aplicaciones Científicas De Investigación

Postmortem Processes in Plants

5,7-Dihydroxychromone 7-rutinoside, identified in Mentha longifolia, is considered a product of postmortem processes in plants. Its formation occurs after heating fresh plant material and is linked to the degradation of flavonoids, especially eriodictyol 7-rutinoside (Stocker & Pohl, 1976).

Isolation and Identification in Plant Species

The compound has been isolated from various plant species. For instance, it was identified as one of the constituents in the aerial parts of Arachniodes exilis (Cai Yaling, 2008), and also found in peanut shells (Arachis hypogoea), indicating its natural occurrence in diverse botanical sources (Pendse, Rao, & Venkataraman, 1973).

Chromatographic Analysis

5,7-Dihydroxychromone 7-rutinoside is a subject of interest in chromatographic analysis for identifying phenolic compounds in plant extracts. It has been used in the analysis of peppermint leaves (Areias, Valentão, Andrade, Ferreres, & Seabra, 2001) and for quantitative determination in the rhizomes of Drynaria fortunei (Haitao Liu et al., 2011).

Synthesis and Cytotoxic Activities

In pharmaceutical research, synthesized 2-methylchromone-7-O-rutinosides, related to 5,7-dihydroxychromone 7-rutinoside, have been investigated for their cytotoxic activities against human tumor cell lines. This study highlights its potential relevance in cancer research (Wu et al., 2011).

Neuroprotective Effects

A study on 5,7-Dihydroxychromone showed its neuroprotective effects against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells. It activated the Nrf2/ARE signaling pathway, which could provide insights into therapeutic strategies for neurodegenerative diseases (Kim et al., 2015).

Anti-inflammatory Properties

The compound also exhibited anti-inflammatory activity by down-regulating nitric oxide in macrophages and microglial cells, as evidenced in a study involving Eucalyptus viminalis (Akhtar et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O13/c1-7-14(24)16(26)18(28)20(32-7)31-6-12-15(25)17(27)19(29)21(34-12)33-8-4-10(23)13-9(22)2-3-30-11(13)5-8/h2-5,7,12,14-21,23-29H,6H2,1H3/t7-,12-,14-,15-,16+,17+,18+,19-,20+,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRENMLJKIZWCDO-OMBWQCGDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C=COC4=C3)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C=COC4=C3)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dihydroxychromone 7-rutinoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3029018.png)